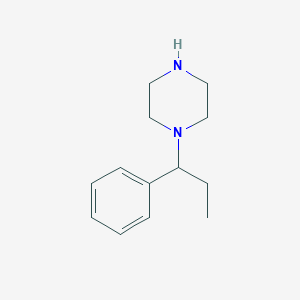

1-(1-Phenylpropyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

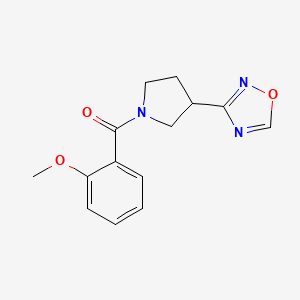

Overview

Description

1-(1-Phenylpropyl)piperazine is an organic compound featuring a piperazine ring substituted with a phenylpropyl group

Mechanism of Action

Target of Action

1-(1-Phenylpropyl)piperazine is a derivative of piperazine, which is known to have a wide range of targets. Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites . Piperazine is also a GABA receptor agonist .

Mode of Action

It is known that piperazine binds directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives have been found to be involved in the 5-HT1AR/BDNF/PKA pathway . The compound 6a, a piperazine derivative, was found to have the best affinity with 5-HT1AR and significantly increased the 5-HT level . The expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus were analyzed, and it was found that compound 6a could reverse the reduction of these expression levels .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Piperazine derivatives have been found to have potential antidepressant activity . The expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus were analyzed, and it was found that compound 6a, a piperazine derivative, could reverse the reduction of these expression levels .

Biochemical Analysis

Biochemical Properties

It is known that piperazine compounds can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that piperazine compounds can have effects on various types of cells and cellular processes These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that piperazine compounds can exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 1-(1-Phenylpropyl)piperazine remain to be determined.

Dosage Effects in Animal Models

It is known that piperazine compounds can have varying effects at different dosages

Metabolic Pathways

It is known that piperazine compounds can interact with various enzymes and cofactors

Subcellular Localization

It is known that the subcellular localization of a protein or compound can have significant effects on its activity or function

Preparation Methods

The synthesis of 1-(1-Phenylpropyl)piperazine can be achieved through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Microwave-assisted synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Chemical Reactions Analysis

1-(1-Phenylpropyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Phenylpropyl)piperazine has several applications in scientific research:

Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and anti-cancer agents.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Comparison with Similar Compounds

1-(1-Phenylpropyl)piperazine can be compared with other similar compounds:

1-Phenylpiperazine: This compound features a phenyl group directly attached to the piperazine ring and is used in similar applications.

1-(3-Phenylpropyl)piperazine: This derivative has a phenylpropyl group attached at a different position on the piperazine ring and exhibits different chemical properties.

Diphenylpiperazine: This compound has two phenyl groups attached to the piperazine ring and is used in the synthesis of various pharmaceuticals.

Properties

IUPAC Name |

1-(1-phenylpropyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13(12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,13-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCIDTWYFZBDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)